2-Chloro-1H-indole-3-carbonyl chloride
Overview
Description
2-Chloro-1H-indole-3-carbonyl chloride is a chemical compound used as a pharmaceutical intermediate . It plays a significant role in the synthesis of indole phytoalexin cyclobrassinon . It is also used in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2-Chloro-1H-indole-3-carbonyl chloride, are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . A reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols was performed to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-1H-indole-3-carbonyl chloride is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.Scientific Research Applications
Indole Synthesis and Drug Development
Indole alkaloids are a class of compounds with profound biological activities, inspiring organic chemists to develop new synthetic methods for indole synthesis. The diversity of indole compounds, including derivatives of 2-Chloro-1H-indole-3-carbonyl chloride, allows for the exploration of new pharmaceuticals and bioactive molecules. These compounds play a pivotal role in drug discovery, serving as precursors or intermediates in the synthesis of therapeutic agents. The strategic approaches to indole construction offer a framework for classifying and advancing indole synthesis methodologies, enhancing the efficiency and specificity of drug development processes (Taber & Tirunahari, 2011).
Material Science and Catalysis
The study of chloride compounds, including 2-Chloro-1H-indole-3-carbonyl chloride, extends to the field of material science, where they are investigated for their potential as catalysts or in the development of new materials. Chloride ions play a crucial role in various catalytic and electrocatalytic processes, impacting the efficiency and selectivity of chemical reactions. Understanding the behavior of chloride ions in different environments can lead to advancements in catalysis, offering more sustainable and effective solutions for chemical manufacturing (Oyekunle et al., 2021).
Environmental Chemistry and Treatment Technologies
Research on chloride compounds, including applications of 2-Chloro-1H-indole-3-carbonyl chloride, also extends to environmental chemistry. Chloride ions are involved in the degradation of pollutants and can influence the effectiveness of advanced oxidation processes (AOPs) used in water treatment. The interaction of chloride ions with oxidants in AOPs can lead to the formation of by-products, affecting the overall treatment efficiency. Understanding these interactions is vital for optimizing water treatment technologies and minimizing potential environmental impacts (Oyekunle et al., 2021).
Future Directions
properties
IUPAC Name |
2-chloro-1H-indole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQTETUXLOOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664469 | |
Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1H-indole-3-carbonyl chloride | |
CAS RN |
83894-17-1 | |
Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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